

A Comparative Pharmacological Evaluation of O-Desacetyl-N-desmethyl Diltiazem

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Compound of Interest

Compound Name: *O*-Desacetyl-*N*-desmethyl
Diltiazem-d3

Cat. No.: B15622533

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of O-Desacetyl-N-desmethyl Diltiazem, a major metabolite of Diltiazem, with its parent drug and other key metabolites. The information is compiled from various preclinical studies to assist researchers in understanding the structure-activity relationships and potential therapeutic implications of this compound.

Executive Summary

O-Desacetyl-N-desmethyl Diltiazem (also known as M2) is an active metabolite of Diltiazem that exhibits significant pharmacological activity, primarily as a calcium channel blocker. Experimental data indicates that while it is generally less potent than the parent drug, Diltiazem, it still contributes to the overall therapeutic effect. This guide presents a detailed comparison of its in vitro and in vivo activities, including its effects on calcium channel currents, receptor binding affinity, and cardiovascular parameters.

Data Presentation

In Vitro Pharmacological Activity

The following tables summarize the in vitro potency of O-Desacetyl-N-desmethyl Diltiazem in comparison to Diltiazem and other metabolites.

Table 1: Inhibition of Voltage-Gated Calcium Currents in Snail Neurons

Compound	IC50 (mM)[1]
d-Diltiazem	0.426
d-O-Desacetyl-N-desmethyl Diltiazem (d-M2)	0.456
d-Desacetyldiltiazem (d-M1)	0.491
l-Diltiazem	0.759
d-O-Desmethyl-desacetyl Diltiazem (d-M4)	1.212
d-N,O-Didesmethyl-desacetyl Diltiazem (d-M6)	>2.000

Table 2: Binding Affinity to Calcium Channel Antagonist Binding Sites in Rat Cerebral Cortex

Compound	pIC50 (-log IC50 (M)) for [3H]diltiazem binding[2]
Diltiazem	6.87
Desacetyldiltiazem (M1)	6.72
N-desmethyldiltiazem (MA)	6.49
O-Desacetyl-N-desmethyl Diltiazem (M2)	6.03
O-desmethyl, desacetyl Diltiazem (M4)	5.51
N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6)	5.33

In Vivo Pharmacological Activity

The following tables summarize the in vivo hemodynamic effects observed in animal models.

Table 3: Hemodynamic Effects in Anesthetized Dogs (Qualitative Ranking)

Compound	Coronary-Vasodilating Activity Ranking (Decreasing Order)[3]
Diltiazem	1
Desacetyldiltiazem (M1)	2
N-desmethyl diltiazem (MA)	3
O-Desacetyl-N-desmethyl Diltiazem (M2)	4
O-desmethyl M1 (M4)	5
O-desmethyl M2 (M6)	6

Table 4: Hypotensive Effects in Rabbits after a Single Intravenous Administration (5 mg/kg)

Compound	Parameter	Value[4][5]
O-Desacetyl-N-desmethyl Diltiazem (M2)	Emax (SBP)	15 ± 7%
EC50 (SBP)	450 ± 46 ng/ml	
Emax (DBP)	15 ± 20%	
EC50 (DBP)	430 ± 120 ng/ml	
Desacetyldiltiazem (M1)	Emax (SBP)	20 ± 18%
EC50 (SBP)	620 ± 310 ng/mL	
Emax (DBP)	20 ± 8.3%	
EC50 (DBP)	420 ± 160 ng/mL	
Diltiazem	Potency	Most potent hypotensive agent

Experimental Protocols

Measurement of Voltage-Gated Calcium Currents

The inhibitory effects of Diltiazem and its metabolites on voltage-gated calcium currents (ICa) were investigated using the whole-cell patch-clamp technique on identified neurons of the snail *Achatina fulica*.

Methodology:

- **Cell Preparation:** Neurons were isolated from the subesophageal ganglia of the snail.
- **Electrophysiological Recording:** The whole-cell configuration of the patch-clamp technique was employed. Barium ions (Ba²⁺) were used as the charge carrier through the calcium channels to avoid calcium-dependent inactivation.
- **Solutions:**
 - **External Solution:** Contained (in mM): 80 NaCl, 4 KCl, 5 CaCl₂, 5 MgCl₂, 5 glucose, and 5 HEPES-NaOH (pH 7.5). For recording ICa, the external solution was a 50 mM BaCl₂ solution containing 2 mM KCl, 2 mM MgCl₂, and 5 mM HEPES-NaOH (pH 7.5).
 - **Internal (Pipette) Solution:** Contained (in mM): 100 Cs-aspartate, 5 EGTA, 2 Mg-ATP, and 5 HEPES-CsOH (pH 7.3).
- **Data Acquisition:** Currents were evoked by depolarizing pulses. The holding potential was typically -50 mV. Test pulses were applied to elicit the peak inward current.
- **Drug Application:** Diltiazem and its metabolites were dissolved in the external solution and perfused over the recorded neuron. The inhibitory effect was determined by measuring the reduction in the peak ICa amplitude.
- **Data Analysis:** The concentration-response curves were fitted to the Hill equation to determine the IC₅₀ values.

Calcium Channel Receptor Binding Assay

The binding affinity of Diltiazem and its metabolites was assessed using a radioligand binding assay with membranes prepared from the rat cerebral cortex.

Methodology:

- **Membrane Preparation:** Cerebral cortices from male Sprague-Dawley rats were homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.
- **Binding Assay:**
 - **Radioligand:** [3H]diltiazem was used to label the benzothiazepine binding sites.
 - **Incubation:** Aliquots of the membrane preparation were incubated with [3H]diltiazem and various concentrations of the unlabeled competitor drugs (Diltiazem and its metabolites).
 - **Separation:** Bound and free radioligand were separated by rapid filtration through glass fiber filters.
 - **Quantification:** The radioactivity retained on the filters was measured by liquid scintillation counting.
- **Data Analysis:** The IC₅₀ values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) were determined from the competition curves. The pIC₅₀ values were then calculated as the negative logarithm of the IC₅₀ values.

In Vivo Hemodynamic Studies in Rabbits

The hypotensive effects of Diltiazem and its metabolites were evaluated in New Zealand white rabbits.

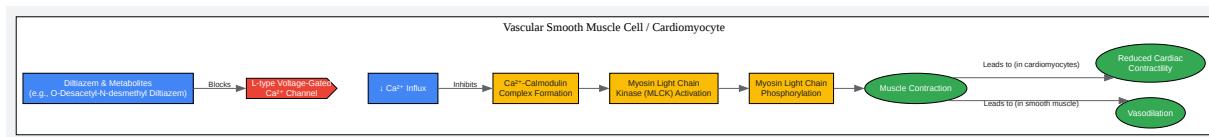
Methodology:

- **Animal Preparation:** Rabbits were anesthetized, and catheters were inserted into the femoral artery for blood pressure measurement and the marginal ear vein for drug administration.
- **Drug Administration:** A single intravenous dose (5 mg/kg) of Diltiazem, O-Desacetyl-N-desmethyl Diltiazem (M2), or Desacetyldiltiazem (M1) was administered.[4][5]
- **Hemodynamic Monitoring:** Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) were continuously recorded. Blood samples were collected at various time points to determine the plasma concentrations of the administered compounds.

- Data Analysis: The maximum percentage decrease in blood pressure (Emax) and the plasma concentration required to produce 50% of the maximum effect (EC50) were calculated using an inhibitory sigmoidal Emax model.[4]

Mandatory Visualization

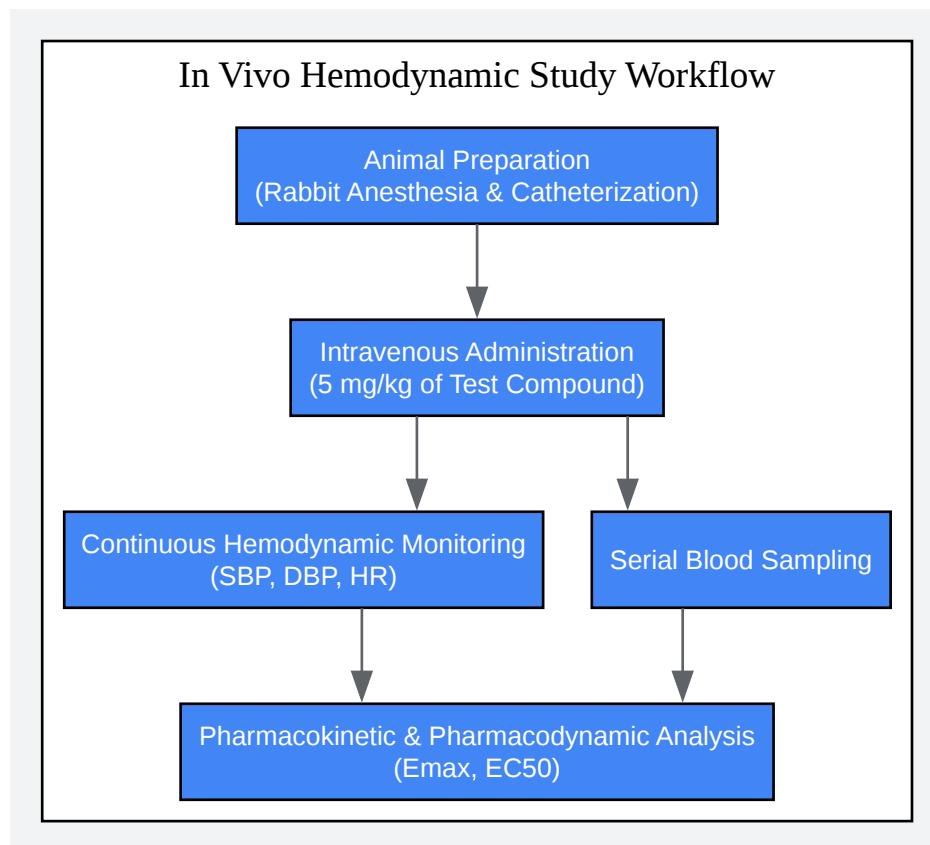
Signaling Pathway of Diltiazem and its Metabolites



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Caption: Mechanism of action of Diltiazem and its active metabolites.

Experimental Workflow for In Vivo Hemodynamic Assessment



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Caption: Workflow for assessing hemodynamic effects in rabbits.

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